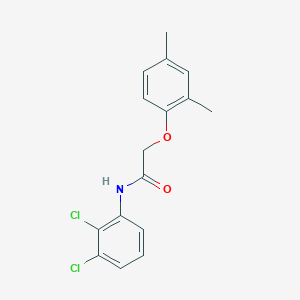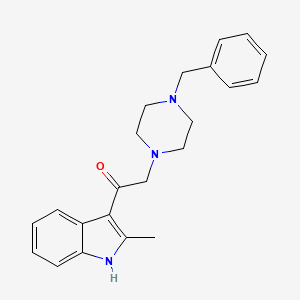
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, commonly known as dicamba, is a synthetic herbicide that has been used in agriculture since the 1960s. It is widely used to control broadleaf weeds in various crops, including soybeans, cotton, corn, and wheat. Dicamba is effective against many weed species, including glyphosate-resistant weeds, and has become an essential tool for farmers to manage weed populations in their fields.
Mecanismo De Acción
Dicamba works by mimicking the plant hormone auxin, which regulates plant growth and development. It disrupts the normal growth patterns of susceptible plants, leading to abnormal growth and eventual death. Dicamba is taken up by the plant through its leaves and roots and is translocated throughout the plant, leading to widespread herbicidal activity.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause cell division to occur at an abnormal rate, leading to abnormal growth and eventual death. It can also cause the formation of abnormal roots and stems, leading to stunted growth and reduced yield. Dicamba can also cause oxidative stress in plants, leading to damage to cell membranes and other cellular structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it accessible for many researchers. It is also highly effective against many weed species, making it a valuable tool for studying plant growth and development. However, dicamba can be difficult to work with due to its volatility and potential to drift, which can lead to unintended effects on neighboring plants.
Direcciones Futuras
There are several directions for future research on dicamba. One area of interest is the development of new formulations that reduce the potential for drift and off-target effects. Another area of interest is the study of dicamba-resistant weed species and the development of new herbicides to control them. Additionally, there is a need for further research on the environmental impact of dicamba and its potential to cause harm to non-target plants and wildlife.
Conclusion
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, or dicamba, is a synthetic herbicide that has been widely used in agriculture since the 1960s. It is effective against many weed species, including glyphosate-resistant weeds, and has become an essential tool for farmers to manage weed populations in their fields. However, dicamba has also been shown to have the potential to drift and cause damage to neighboring crops, leading to regulatory restrictions on its use. Further research is needed to develop new formulations and herbicides to control dicamba-resistant weeds and reduce the potential for off-target effects.
Métodos De Síntesis
Dicamba can be synthesized through several methods, including the reaction of 2,4-dimethylphenol with 2,3-dichlorobenzoyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form dicamba.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against many weed species, including glyphosate-resistant weeds, and has been used as an alternative to glyphosate in some cases. Dicamba has also been studied for its potential to drift and cause damage to neighboring crops, leading to regulatory restrictions on its use.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-6-7-14(11(2)8-10)21-9-15(20)19-13-5-3-4-12(17)16(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZMJKQILKXXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)




![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
